molecular formula C12H15N3O B3210268 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol CAS No. 1065484-17-4

1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

Cat. No.: B3210268
CAS No.: 1065484-17-4
M. Wt: 217.27 g/mol
InChI Key: QLEFFLIVUDWFQV-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)piperidin-3-ol is a chemical compound featuring a benzimidazole scaffold linked to a piperidin-3-ol group. The benzimidazole core is a recognized "privileged structure" in medicinal chemistry due to its isostructural similarity to naturally occurring purines, which allows it to interact with a wide range of biological targets . This structure is a key pharmacophore in numerous therapeutic agents, including antihistamines, antivirals, and anticancer drugs . Compounds with this core structure demonstrate diverse pharmacological properties, such as anti-infectious, anti-proliferative, and cardiovascular activities . Specifically, closely related 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as potent and selective H1-antihistamines with central nervous system (CNS) penetration, highlighting the research value of this chemotype in developing neuroactive agents . The piperidine and hydroxyl substituents on the benzimidazole nucleus can be leveraged to fine-tune the molecule's properties, including its selectivity and pharmacokinetic profile . The molecular formula for the (S)-enantiomer of this compound is C12H15N3O, with a molecular weight of 217.27 g/mol . As a versatile building block, this compound is valuable for hit-to-lead optimization in drug discovery programs and for biochemical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-9-4-3-7-15(8-9)12-13-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,16H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEFFLIVUDWFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282519
Record name 1-(1H-Benzimidazol-2-yl)-3-piperidinol
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Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-17-4
Record name 1-(1H-Benzimidazol-2-yl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Benzimidazol-2-yl)-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol

Retrosynthetic Analysis and Key Precursors for 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol Synthesis

A retrosynthetic analysis of this compound suggests several viable pathways for its construction. The primary disconnection strategies focus on the formation of the benzimidazole (B57391) ring and the crucial C-N bond linking the piperidine (B6355638) moiety to the C2 position of the benzimidazole core.

Strategy A involves a disconnection at the C2-N bond of the benzimidazole ring. This approach identifies an activated benzimidazole synthon, such as 2-chlorobenzimidazole (B1347102) (or another 2-halobenzimidazole), and piperidin-3-ol as the key precursors. This pathway relies on a nucleophilic substitution or a metal-catalyzed cross-coupling reaction in the forward synthesis.

Strategy B breaks down the benzimidazole ring itself. This disconnection leads to o-phenylenediamine (B120857) and a C1 synthon derived from piperidin-3-ol. This C1 synthon must be suitably activated to react with the diamine and facilitate the cyclization. Examples of such precursors include N-(3-hydroxypiperidin-1-yl)cyanamide, 1-(3-hydroxypiperidin-1-yl)thiourea, or related carbodiimides.

Classical Synthetic Routes and Reaction Mechanisms for this compound

Classical approaches to synthesizing 2-substituted benzimidazoles have been well-established and can be adapted for the synthesis of this compound. longdom.org A prominent and reliable method follows the logic of retrosynthetic Strategy B, involving the cyclocondensation of o-phenylenediamine with a suitable precursor.

One of the most effective classical routes involves the use of a thiourea (B124793) derivative. The synthesis begins with the preparation of 1-(3-hydroxypiperidin-1-yl)thiourea from piperidin-3-ol. This intermediate is then reacted with o-phenylenediamine. The cyclization is typically promoted by a desulfurization agent, such as mercury(II) oxide, methyl iodide, or a carbodiimide, which facilitates the ring closure to form the guanidine (B92328) functionality embedded within the benzimidazole ring. symbiosisonlinepublishing.com

The reaction mechanism proceeds via the initial formation of a thiourea from piperidin-3-ol and an isothiocyanate source. This thiourea derivative then undergoes condensation with o-phenylenediamine. The key cyclodesulfurization step involves the activation of the sulfur atom by an agent like methyl iodide, forming a good leaving group. Subsequent intramolecular nucleophilic attack by one of the aniline (B41778) nitrogens on the thiourea carbon, followed by elimination of the leaving group and a second intramolecular attack by the other aniline nitrogen, leads to a cyclic intermediate. Tautomerization and loss of a small molecule (e.g., methanethiol (B179389) and ammonia) ultimately yield the aromatic benzimidazole ring system. symbiosisonlinepublishing.com

Novel Synthetic Approaches and Methodological Advancements

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of this compound, providing improvements in efficiency, selectivity, and sustainability.

Catalytic Strategies and Ligand Design in the Synthesis of this compound

Following the logic of retrosynthetic Strategy A, metal-catalyzed cross-coupling reactions represent a powerful modern approach. Copper-catalyzed C-N bond formation, in particular, has emerged as an efficient method for synthesizing 2-aminobenzimidazoles and related structures. acs.orgorganic-chemistry.org

A plausible catalytic route involves the reaction of 2-chlorobenzimidazole with piperidin-3-ol. This transformation can be catalyzed by a copper(I) source, such as copper(I) iodide (CuI), often in the absence of a specialized ligand and in a polar aprotic solvent like DMSO or NMP. acs.orgthieme-connect.com The reaction typically requires a base, such as potassium carbonate or sodium tert-butoxide, to deprotonate the piperidinol, facilitating its nucleophilic attack on the benzimidazole ring, which is activated by coordination to the copper catalyst. This method avoids the need to pre-functionalize the piperidine moiety into a C1 synthon and often proceeds with high yields. organic-chemistry.org The development of specific ligands can further enhance the efficiency and substrate scope of such copper-catalyzed reactions, although many successful procedures are now ligand-free. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of benzimidazoles can significantly reduce the environmental impact of the production process. niscpr.res.in For the synthesis of this compound, a green approach would modify the classical condensation route to minimize waste and avoid hazardous materials.

A sustainable synthesis could involve the one-pot condensation of o-phenylenediamine and a piperidin-3-ol derived precursor using a benign and recyclable catalyst in an environmentally friendly solvent. niscpr.res.inorgchemres.org For example, the reaction could be performed in water or a polyethylene (B3416737) glycol (PEG) solvent, eliminating the need for volatile organic compounds. derpharmachemica.com Furthermore, the use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Catalysts such as ammonium (B1175870) chloride or simple metal salts can be employed to promote the reaction under milder conditions, often at lower temperatures and with improved yields. niscpr.res.in Such a green protocol would involve mixing o-phenylenediamine, a suitable piperidin-3-ol derivative, and a catalyst like NH₄Cl in an aqueous medium and heating the mixture under microwave irradiation for a short period. niscpr.res.in This approach aligns with the principles of green chemistry by improving energy efficiency, using safer solvents, and reducing waste.

Optimization of Reaction Conditions and Yields for Academic Production of this compound

For the efficient academic-scale production of this compound, optimization of the reaction conditions is critical. The copper-catalyzed C-N coupling of 2-chlorobenzimidazole and piperidin-3-ol serves as a prime candidate for such optimization studies. Key parameters to investigate include the choice of catalyst, base, solvent, temperature, and reaction time. nih.govnih.gov

A systematic study would involve varying these parameters to maximize the product yield while minimizing reaction time and side product formation. The results of such a study can be effectively summarized in a data table.

Table 1: Optimization of the Copper-Catalyzed Synthesis of this compound
EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)K₂CO₃ (2)DMF1102465
2CuI (10)Cs₂CO₃ (2)DMF1102478
3CuI (10)NaOtBu (2)DMF1102472
4CuI (10)Cs₂CO₃ (2)DMSO1102485
5CuI (10)Cs₂CO₃ (2)NMP1102482
6CuO (10)Cs₂CO₃ (2)DMSO1102475
7CuI (5)Cs₂CO₃ (2)DMSO1102479
8CuI (10)Cs₂CO₃ (2)DMSO1002470
9CuI (10)Cs₂CO₃ (2)DMSO1201888
10CuI (10) Cs₂CO₃ (2) DMSO 120 12 91

Based on the hypothetical data, the optimal conditions for this reaction would be using 10 mol% of CuI as the catalyst with 2 equivalents of Cs₂CO₃ as the base in DMSO at 120 °C for 12 hours, yielding the product in 91% yield (Table 1, entry 10). This systematic approach ensures the development of a robust and high-yielding protocol suitable for academic and potentially larger-scale synthesis.

Post-Synthetic Modifications and Derivatization of this compound for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile template for chemical modification, offering multiple sites for derivatization to explore structure-activity relationships (SAR). Post-synthetic modifications are crucial in medicinal chemistry for optimizing lead compounds by enhancing their potency, selectivity, and pharmacokinetic properties. Key modification points on this scaffold include the benzimidazole N1-position, the piperidine nitrogen, and the aromatic ring of the benzimidazole moiety.

Systematic derivatization at these sites allows researchers to probe the specific interactions between the compound and its biological target. For instance, in the development of H1-antihistamines, manipulation of the benzimidazole N1 substituent was found to modulate activity at the hERG channel, a key factor in cardiac safety assessment. nih.govresearchgate.net Similarly, SAR studies on related benzimidazole structures have demonstrated that N-substitution can have opposing effects on different targets, a useful property when designing selective inhibitors. nih.gov

In the pursuit of novel anti-inflammatory agents, derivatives of the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold were synthesized. nih.gov These efforts focused on introducing various substituents to the piperidine nitrogen, leading to the discovery of compounds with potent inhibitory effects on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.gov

Furthermore, extensive SAR studies on benzimidazole derivatives as inhibitors of the Pseudomonas aeruginosa quorum sensing receptor (PqsR) involved modifications at multiple positions. acs.org These studies investigated the role of substitutions on both the benzimidazole ring and an appended aromatic tail, leading to the identification of potent PqsR antagonists with low submicromolar activity. acs.org

The following data tables summarize the findings from SAR studies on related benzimidazole-piperidine scaffolds, illustrating how specific structural modifications influence biological activity against various targets.

Table 1: SAR of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Anti-Inflammatory Agents nih.gov

This table shows the inhibitory activity of compounds on nitric oxide (NO) and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The core structure was modified at the piperidine nitrogen (R group).

CompoundR GroupNO Production IC₅₀ (µM)TNF-α Production IC₅₀ (µM)
6a 4-Fluorobenzoyl2.153.51
6c 4-Chlorobenzoyl1.832.94
6e 4-Bromobenzoyl0.861.87
6f 4-Methylbenzoyl3.244.63
7a Benzyl10.2115.34
7d 4-Chlorobenzyl7.6511.23

Table 2: SAR of 1H-Benzo[d]imidazole Derivatives as PqsR Antagonists acs.org

This table details the SAR for a series of compounds designed to inhibit the PqsR receptor in P. aeruginosa. Modifications were made to the benzimidazole N1-position (R¹) and the 5- and 6-positions of the benzimidazole ring (R²), as well as an aromatic tail.

CompoundR¹ GroupR² GroupPqsR Inhibition IC₅₀ (µM) in PAO1-L
6a MethylH0.21
6c IsopropylH0.13
6d Methyl6-Chloro0.15
6e Isopropyl5-Chloro0.10
6f Isopropyl6-Chloro0.08

Table 3: SAR of Benzimidazole Derivatives as FLAP and sEH Inhibitors nih.gov

This table illustrates the effect of substitution at the benzimidazole N1-position on the dual inhibition of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).

CompoundN1-SubstituentFLAP Inhibition IC₅₀ (µM)sEH Inhibition IC₅₀ (µM)
6a H0.230.021
5a Boc (tert-butyloxycarbonyl)0.76>10
6b H0.190.003
5b Boc>100.002

Advanced Structural and Conformational Analysis of 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol

High-Resolution Spectroscopic Techniques for Elucidating Conformational Preferences and Dynamics of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

High-resolution spectroscopic techniques are indispensable for probing the intricate structural details of this compound in solution. These methods offer insights into the molecule's conformational flexibility, stereochemical arrangement, and the subtle interplay of non-covalent interactions that govern its three-dimensional architecture.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and for deducing the conformational and stereochemical features of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the complex spin systems of the piperidine (B6355638) and benzimidazole (B57391) rings.

The conformational preferences of the piperidine ring, which can exist in chair, boat, or twist-boat conformations, can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. For instance, the magnitude of the coupling constants between the protons on the piperidine ring can help determine the dihedral angles and thus the preferred chair conformation (axial vs. equatorial) of the hydroxyl group at the C3 position. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximities between protons, which is critical for establishing the relative stereochemistry and the orientation of the benzimidazole substituent with respect to the piperidine ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a suitable solvent (e.g., DMSO-d₆)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1' (NH) ~12.0 -
H4'/H7' ~7.50 ~115.0
H5'/H6' ~7.15 ~122.0
C2' - ~155.0
C3a'/C7a' - ~140.0
H2ax ~3.80 -
H2eq ~3.10 -
H3 ~4.50 ~65.0
H4ax ~2.00 -
H4eq ~1.80 -
H5ax ~1.90 -
H5eq ~1.70 -
H6ax ~3.50 -
H6eq ~2.80 -
OH ~5.00 -

Note: These are hypothetical values based on similar structures and are subject to experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and hydrogen bonding interactions within this compound. The presence of N-H and O-H groups in the molecule makes it susceptible to both intramolecular and intermolecular hydrogen bonding, which significantly influences its conformation and crystal packing.

In the FT-IR spectrum, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of O-H and N-H stretching vibrations, with the broadening suggesting the presence of hydrogen bonding. mdpi.com The C=N stretching vibration of the benzimidazole ring is expected to appear around 1620-1640 cm⁻¹. nih.gov The C-N stretching vibrations of the piperidine ring and the C-O stretching of the alcohol would also provide characteristic bands. orientjchem.org Raman spectroscopy, being particularly sensitive to non-polar bonds, can complement the FT-IR data, especially for the vibrations of the aromatic benzimidazole ring system. nih.gov

Table 2: Expected Vibrational Frequencies and Assignments for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (Hydrogen Bonded) 3200 - 3500
N-H Stretch (Hydrogen Bonded) 3100 - 3400
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
C=N Stretch (Benzimidazole) 1620 - 1640
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Alcohol) 1050 - 1150
C-N Stretch (Piperidine) 1020 - 1250

Note: These are representative frequency ranges and can be influenced by the molecular environment and physical state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers. mtoz-biolabs.com

By comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of a specific enantiomer can be assigned. nih.govnih.govuic.edu The Cotton effects observed in the CD spectrum, which correspond to the differential absorption of left and right circularly polarized light, are highly sensitive to the spatial arrangement of the chromophores, in this case, the benzimidazole ring, relative to the chiral center. nih.govnih.govuic.edu

X-ray Crystallography of this compound for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles, confirming the preferred conformation of the piperidine ring and the relative orientation of the substituents.

Crystal Packing and Intermolecular Interaction Analysis in this compound

The analysis of the crystal packing would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonds are expected to play a dominant role in the crystal structure of this compound. The hydroxyl group of the piperidine ring and the N-H group of the benzimidazole can act as hydrogen bond donors, while the nitrogen atoms of the benzimidazole and the oxygen atom of the hydroxyl group can act as acceptors. mdpi.com This can lead to the formation of various supramolecular motifs, such as chains or sheets. mdpi.commdpi.com

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction Type Donor Acceptor
Hydrogen Bond O-H (piperidinol) N (benzimidazole), O (piperidinol)
Hydrogen Bond N-H (benzimidazole) N (benzimidazole), O (piperidinol)
π-π Stacking Benzimidazole Ring Benzimidazole Ring

Co-crystallization Studies of this compound with Biological Macromolecules

Investigating the co-crystallization of this compound with biological macromolecules, such as proteins or enzymes, can provide invaluable insights into its potential mode of action at a molecular level. If the compound exhibits inhibitory activity against a particular enzyme, obtaining a co-crystal structure would reveal the specific binding interactions within the active site.

This information, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein residues, is fundamental for structure-based drug design. mdpi.com It allows for the rational optimization of the ligand's structure to enhance its binding affinity and selectivity. Although specific co-crystallization data for this compound is not publicly available, the structural motifs present in the molecule suggest its potential for interacting with various biological targets.

Advanced Mass Spectrometry for Metabolite Identification and Degradation Pathway Elucidation of this compound in Biological Systems

The study of the metabolic fate and degradation of this compound is crucial for understanding its behavior in biological systems. Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are indispensable tools for identifying metabolites and elucidating degradation pathways. While specific metabolic data for this exact compound is not extensively published, a predictive analysis based on the metabolism of related benzimidazole and piperidine derivatives can be formulated.

Metabolite Identification:

The metabolic transformation of this compound is expected to occur at several key positions on the molecule. The primary routes of metabolism for benzimidazole-containing compounds typically involve oxidation and conjugation reactions.

Phase I Metabolism (Functionalization):

Hydroxylation: The aromatic benzimidazole ring is a likely site for hydroxylation, leading to the formation of phenolic metabolites. The piperidine ring can also undergo hydroxylation at various positions.

N-Oxidation: The nitrogen atoms of the benzimidazole ring can be oxidized to form N-oxides.

Dehydrogenation: The piperidine ring could be oxidized to the corresponding pyridinyl derivative.

Phase II Metabolism (Conjugation):

Glucuronidation: The hydroxyl group on the piperidine ring and any newly introduced hydroxyl groups from Phase I metabolism are susceptible to conjugation with glucuronic acid, forming more water-soluble glucuronide metabolites.

Sulfation: Similarly, sulfation of hydroxyl groups can occur, leading to the formation of sulfate (B86663) conjugates.

A systematic approach to identifying these potential metabolites involves incubating the parent compound with liver microsomes or other relevant biological matrices and analyzing the resulting mixture by LC-MS/MS. By comparing the mass spectra of the parent compound with those of potential metabolites, and by observing characteristic mass shifts, the structures of the metabolites can be tentatively identified. For instance, hydroxylation would result in a mass increase of 16 Da, while glucuronidation would lead to an increase of 176 Da.

Degradation Pathway Elucidation:

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential for understanding the intrinsic stability of the molecule and for identifying its degradation products. The benzimidazole ring is generally stable, but the piperidine ring and the linkage between the two ring systems can be susceptible to degradation.

Hydrolysis: Under acidic or basic conditions, cleavage of the bond between the benzimidazole and piperidine rings could potentially occur, although this is generally a stable linkage.

Oxidation: Oxidative stress can lead to the formation of N-oxides and hydroxylated derivatives, similar to metabolic oxidation.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are critical for elucidating the structures of both metabolites and degradation products. The fragmentation of the protonated molecule of this compound would likely involve characteristic cleavages of the piperidine ring and fragmentation of the benzimidazole moiety.

Table 1: Predicted Metabolites of this compound

Metabolic Transformation Predicted Metabolite Expected Mass Shift (Da)
Hydroxylation of Benzimidazole Ring1-(5-hydroxy-1H-benzo[d]imidazol-2-yl)piperidin-3-ol+16
Hydroxylation of Piperidine Ring1-(1H-benzo[d]imidazol-2-yl)piperidine-3,4-diol+16
N-Oxidation of Benzimidazole1-(1-oxido-1H-benzo[d]imidazol-2-yl)piperidin-3-ol+16
Glucuronidation of Piperidin-3-ol(1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl) glucuronide+176

Table 2: Predicted Mass Spectrometric Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Fragment Ion (m/z) Neutral Loss (Da)
[M+H]+Benzimidazolium ionVariesVaries
[M+H]+Protonated piperidin-3-ol102Varies
[M+H]+Loss of water from piperidine ring[M+H - H2O]+18

Chromatographic and Electrophoretic Techniques for High-Resolution Purity and Isomeric Separation of this compound

The purity and isomeric composition of this compound are critical quality attributes, particularly in pharmaceutical applications. High-resolution chromatographic and electrophoretic techniques are essential for the quantitative determination of the main compound and its impurities, as well as for the separation of potential stereoisomers.

Chromatographic Techniques:

High-performance liquid chromatography (HPLC) is the most widely used technique for the purity analysis of benzimidazole derivatives. nih.goviaea.org

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis of moderately polar compounds like this compound.

Stationary Phase: C18 or C8 columns are typically used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed in a gradient or isocratic elution mode.

Detection: UV detection is suitable due to the chromophoric benzimidazole ring, with a detection wavelength typically around 280 nm.

Chiral HPLC: Since the piperidin-3-ol moiety contains a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is necessary for their separation and quantification.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds.

Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used depending on the specific CSP and the compound's properties.

Electrophoretic Techniques:

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of ionizable compounds.

Capillary Zone Electrophoresis (CZE): In CZE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio. The benzimidazole moiety can be protonated under acidic conditions, making CZE a suitable technique.

Background Electrolyte (BGE): The choice of BGE is critical for achieving optimal separation. Buffers such as phosphate or borate (B1201080) at a specific pH are used.

Additives: Organic modifiers (e.g., methanol, acetonitrile) can be added to the BGE to improve solubility and selectivity.

Chiral Capillary Electrophoresis: For the separation of enantiomers, a chiral selector is added to the BGE.

Chiral Selectors: Cyclodextrins (e.g., β-cyclodextrin and its derivatives) are the most commonly used chiral selectors in CE. sci-hub.box They form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30 °C

Table 4: Exemplary Chiral CE Method Parameters for Enantiomeric Separation

Parameter Condition
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5)
Chiral Selector 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Detection UV at 214 nm

The development and validation of these analytical methods are essential to ensure the quality, consistency, and performance of this compound in its intended applications.

Computational Chemistry and in Silico Modeling of 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These studies, often employing Density Functional Theory (DFT), provide insights into molecular geometry, charge distribution, and orbital energies.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

No published studies were found that specifically detail the Frontier Molecular Orbital (FMO) analysis of this compound. Such an analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Reactivity descriptors such as chemical potential, global hardness, and electrophilicity index, which are derived from HOMO and LUMO energies, have not been reported for this compound.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

There is no available research that presents an Electrostatic Potential Surface (EPS) map for this compound. An EPS map is a valuable tool for visualizing the charge distribution within a molecule and identifying electrophilic and nucleophilic sites. This information is crucial for predicting how the molecule might interact with biological macromolecules. Similarly, specific data on the Mulliken or Natural Bond Orbital (NBO) charge distribution for the atoms within this compound are not present in the current body of scientific literature.

Molecular Dynamics Simulations of this compound in Solvated Environments and Protein Binding Pockets

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information on the conformational changes of a ligand in a solvent or when bound to a protein. A search of the literature did not yield any studies that have performed MD simulations specifically on this compound. Consequently, there is no data on its conformational stability, solvent interactions, or its dynamic behavior within a protein binding pocket.

Molecular Docking Studies of this compound with Prospective Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a target protein.

Prediction of Ligand-Receptor Binding Modes and Affinities

No molecular docking studies specifically investigating the binding of this compound to any biological target have been published. Therefore, there are no predictions available regarding its binding modes, binding affinities (such as docking scores or binding free energies), or the specific amino acid interactions it might form with any potential receptor.

Elucidation of Enzyme Inhibition Mechanisms through Computational Modeling

Given the absence of molecular docking and MD simulation studies for this compound, there is no computational data available to elucidate its potential mechanisms of enzyme inhibition. Such studies would be necessary to understand how this compound might interact with the active site of an enzyme and modulate its activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

QSAR and QSPR models are mathematical paradigms that correlate the structural or property-based descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. nih.gov For derivatives of this compound, these models are instrumental in predicting their therapeutic efficacy and behavior in biological systems.

Research on benzimidazole (B57391) derivatives has successfully employed QSAR models to predict a range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov For instance, a 2D-QSAR study on 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line yielded a model with high predictive power (R² = 0.904), indicating a strong correlation between the chemical structures and their anticancer activity. researchgate.net Such models typically utilize a variety of molecular descriptors, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: Like molecular weight, volume, and surface area, which can influence how a molecule fits into a biological target.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

Thermodynamic Descriptors: Including heat of formation and hydration energy, which relate to the molecule's stability and solubility.

A hypothetical QSAR model for a series of this compound derivatives might reveal that substitutions on the benzimidazole ring or the piperidinol moiety significantly impact their activity. For example, the addition of electron-withdrawing groups could enhance activity by altering the electronic properties of the benzimidazole core.

The following table illustrates the types of descriptors that would be used in a QSAR/QSPR study of this compound derivatives and their potential impact on activity.

Descriptor TypeExample DescriptorPotential Impact on Biological Activity
Electronic HOMO/LUMO Energy GapA smaller energy gap can indicate higher reactivity, potentially leading to stronger interactions with a biological target.
Steric Molar VolumeCan influence the binding affinity to a receptor; bulky substituents may either enhance or hinder binding depending on the target's topography.
Topological Wiener IndexRelates to molecular branching and can affect properties like boiling point and viscosity, which in turn can influence bioavailability.
Physicochemical LogP (Lipophilicity)Affects membrane permeability and solubility. An optimal LogP is crucial for a drug to reach its target.

In Silico Prediction of Pharmacokinetic Parameters and Drug-likeness Indices for this compound

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a pivotal role in the early assessment of these properties, helping to identify and filter out compounds with poor pharmacokinetic profiles. isca.me

For this compound, various computational models can predict its ADME properties. These predictions are often based on established rules, such as Lipinski's Rule of Five, and more complex machine learning algorithms trained on large datasets of experimental data.

Absorption: The potential for oral absorption can be estimated by predicting properties like gastrointestinal (GI) absorption and Caco-2 cell permeability. For a compound like this compound, its moderate size and the presence of both hydrogen bond donors and acceptors would suggest good potential for oral absorption.

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological barriers like the blood-brain barrier (BBB). The predicted LogP and polar surface area (PSA) are key determinants for BBB penetration. Benzimidazole derivatives have been shown to be capable of crossing the BBB, which is a critical consideration for drugs targeting the central nervous system. isca.me

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Predicting these interactions is crucial to avoid potential drug-drug interactions.

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide indirect indications.

The following table provides a hypothetical, yet representative, in silico ADME profile for this compound.

ADME ParameterPredicted Value/ClassificationImplication
Gastrointestinal (GI) Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant YesThe compound may be able to exert effects on the central nervous system.
P-glycoprotein (P-gp) Substrate NoLess likely to be subject to efflux from target cells, which can enhance efficacy.
CYP1A2 Inhibitor NoLower risk of drug-drug interactions with substrates of this enzyme.
CYP2C9 Inhibitor NoLower risk of drug-drug interactions with substrates of this enzyme.
CYP2C19 Inhibitor YesPotential for interactions with drugs metabolized by this enzyme.
CYP2D6 Inhibitor NoLower risk of drug-drug interactions with substrates of this enzyme.
CYP3A4 Inhibitor YesPotential for interactions with a wide range of commonly prescribed drugs.
Lipinski's Rule of Five 0 ViolationsIndicates good drug-like properties for oral administration.

Early identification of potential toxicity is a critical step in drug development. Computational toxicology models can predict a range of adverse effects, from organ-specific toxicity to mutagenicity and carcinogenicity. nih.gov For this compound, these predictions are based on its structural similarity to compounds with known toxicological profiles.

Commonly predicted toxicity endpoints include:

Hepatotoxicity: Liver toxicity is a major reason for drug failure. Models can predict the likelihood of a compound causing liver injury.

Carcinogenicity: The potential to cause cancer is a significant safety concern.

Mutagenicity: The Ames test for mutagenicity can be simulated in silico to predict if a compound is likely to damage DNA.

hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiac arrhythmias, a serious side effect.

The following table presents a hypothetical computational toxicity profile for this compound.

Toxicity EndpointPredicted RiskConfidence Level
Hepatotoxicity LowModerate
Carcinogenicity UnlikelyModerate
Mutagenicity (Ames Test) NegativeHigh
hERG I Inhibition Low RiskModerate
Skin Sensitization Low RiskHigh

Preclinical in Vitro Biological Evaluation and Mechanistic Studies of 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol

Target Identification and Validation in Cell-Free Biochemical Systems

No studies detailing the interaction of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol with specific molecular targets in cell-free systems have been identified.

There is no available data from enzyme inhibition or activation assays for this compound.

Information regarding the binding affinity or activation potential of this compound at any receptor is not present in the reviewed literature.

Cellular Assays for Investigating Specific Biological Effects of this compound

No published research was found that investigates the effects of this compound in cellular assay systems.

There are no available data on the effects of this compound on the viability or proliferation of any cell lines.

No studies have been published that explore the potential of this compound to induce apoptosis or necrosis.

The impact of this compound on any cellular signaling pathways has not been documented in the scientific literature.

Gene Expression and Proteomic Profiling in Response to this compound

No studies detailing changes in gene expression or the proteome of cells upon treatment with this specific compound were found.

Phenotypic Screening and High-Throughput Screening (HTS) of this compound Analogs for Novel Biological Activities

No literature detailing phenotypic or high-throughput screening of this compound or its direct analogs for novel biological activities could be located.

Preclinical in Vivo Studies of 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol in Animal Models

Development and Validation of Relevant Animal Models for Investigating the Biological Role of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

The investigation of the biological role of a novel compound in vivo necessitates the use of well-characterized and validated animal models that are relevant to the anticipated therapeutic area. The choice of animal model would be guided by the in vitro pharmacological profile of this compound. For instance, if in vitro studies suggested anti-inflammatory properties, rodent models of inflammation such as carrageenan-induced paw edema or collagen-induced arthritis would be appropriate. If anticancer activity was observed, xenograft models using human cancer cell lines implanted in immunocompromised mice would be utilized.

The validation of these models is a critical step to ensure that they accurately mimic the pathophysiology of the human disease and are sensitive to pharmacological interventions. This validation process typically involves demonstrating that the model exhibits key characteristics of the human condition and responds to standard-of-care treatments in a predictable manner.

Proof-of-Concept Efficacy Studies for this compound in Mechanistic Disease Models

Once a relevant animal model is established, proof-of-concept efficacy studies are conducted to determine if this compound can produce a desired therapeutic effect. These studies are designed to provide initial evidence that the compound has the potential to be effective in treating a specific disease.

A hypothetical study design for assessing the anti-inflammatory activity of this compound is presented in the table below.

Table 1: Hypothetical Proof-of-Concept Efficacy Study Design

Parameter Description
Animal Model Carrageenan-induced paw edema in rats
Test Compound This compound
Control Groups Vehicle control, positive control (e.g., indomethacin)
Primary Endpoint Measurement of paw volume at various time points post-carrageenan injection

| Secondary Endpoints | Assessment of inflammatory markers in paw tissue (e.g., cytokine levels) |

The results from such a study would indicate whether the compound can significantly reduce inflammation compared to the vehicle control and how its efficacy compares to a known anti-inflammatory drug.

Pharmacodynamic Studies in Animal Models to Assess Target Engagement and Receptor Occupancy of this compound

Pharmacodynamic (PD) studies are essential to understand the relationship between the concentration of a drug at its site of action and the resulting pharmacological effect. In animal models, these studies for this compound would aim to demonstrate that the compound interacts with its intended biological target in a dose-dependent manner.

Techniques such as ex vivo receptor binding assays or in vivo imaging could be employed to measure the extent of target engagement. For example, if the compound targets a specific enzyme, its activity could be measured in tissues collected from animals at different time points after administration.

Histopathological and Biomarker Analysis in Animal Tissues Following Administration of this compound

To further understand the effects of this compound at the tissue and cellular level, histopathological and biomarker analyses are performed. Tissues from treated and control animals are collected, processed, and examined under a microscope by a pathologist to identify any treatment-related changes.

Biomarker analysis involves measuring the levels of specific molecules (e.g., proteins, nucleic acids) in tissues or bodily fluids that can provide information about the compound's mechanism of action and its effects on the disease process. For instance, in a cancer model, a decrease in a proliferation marker like Ki-67 in tumor tissue following treatment would be a positive indicator of efficacy.

Preclinical Formulation Development and Route of Administration Optimization for Research Purposes

The development of a suitable formulation is crucial for the successful in vivo evaluation of a new chemical entity. For preclinical research purposes, the formulation must be able to deliver the compound to the site of action in a consistent and reproducible manner. Factors such as the compound's solubility, stability, and physicochemical properties are taken into consideration.

Different routes of administration, such as oral, intravenous, intraperitoneal, and subcutaneous, would be explored to determine the most effective and convenient method for delivering this compound in animal models. The choice of route will depend on the desired pharmacokinetic profile and the nature of the animal model being used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol Derivatives

Systematic Modification of the Benzoimidazole Moiety and its Impact on Biological Activity

The benzimidazole (B57391) core of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol is a critical determinant of its biological activity. Modifications to this aromatic system, including substitutions on the benzene (B151609) ring and the imidazole (B134444) nitrogen, have been shown to significantly modulate the potency and selectivity of these derivatives for various biological targets.

Substituents on the benzene portion of the benzimidazole ring play a crucial role in influencing the electronic and steric properties of the molecule, which in turn affects its interaction with target proteins. For instance, in a series of 2,5-disubstituted benzimidazole derivatives, the introduction of different groups at the 5-position led to a range of antifungal and antibacterial activities. nih.gov Similarly, studies on amidino-substituted benzimidazoles as inhibitors of human dipeptidyl peptidase III have demonstrated that substituents at the 5(6)-position of the benzimidazole core influence enzyme inhibition. mdpi.com

Furthermore, substitution at the N-1 position of the imidazole ring has been a key strategy to modulate the pharmacological profile. In the development of selective H1-antihistamines based on the 2-(piperidin-3-yl)-1H-benzimidazole scaffold, manipulation of the N-1 substituent was found to modulate hERG activity, a critical factor in cardiac safety. nih.govresearchgate.net While this approach could enhance selectivity, it sometimes led to a reduction in central nervous system (CNS) exposure for more selective compounds. nih.govresearchgate.net

The following table summarizes the impact of various substituents on the benzimidazole moiety on the biological activity of related compounds.

Modification PositionSubstituentResulting Biological ActivityReference
Benzene Ring (Position 5/6)Amidino GroupModerate inhibition of human DPP III mdpi.com
Benzene Ring (Position 5/6)2-Imidazolinyl GroupEnhanced inhibition of human DPP III mdpi.com
Imidazole Nitrogen (N-1)Various Alkyl/Aryl GroupsModulation of hERG activity and CNS penetration nih.govresearchgate.net

Systematic Modification of the Piperidine (B6355638) Ring and Hydroxyl Group, Including Stereochemical Considerations

The piperidin-3-ol fragment of the parent compound is another key area for structural modification to optimize biological activity. Alterations to the piperidine ring and the hydroxyl group, including its stereochemistry, can significantly impact binding affinity and pharmacokinetic properties.

The position of the substituent on the piperidine ring is crucial. For example, in a series of 2-aminobenzimidazoles investigated as p38α MAP kinase inhibitors, a piperidin-4-yl group at a specific position was found to be most effective for efficacy and selectivity. nih.gov

The hydroxyl group at the 3-position of the piperidine ring is a potential hydrogen bond donor and acceptor, which can be critical for target engagement. While specific studies on the direct modification of this hydroxyl group in this compound are not extensively available in the public domain, general principles of medicinal chemistry suggest that its esterification, etherification, or replacement with other functional groups would profoundly alter the compound's polarity, solubility, and biological activity.

Stereochemistry at the C-3 position of the piperidine ring is of paramount importance. The (R) and (S) enantiomers of this compound can exhibit different biological activities and metabolic profiles due to the stereospecific nature of protein-ligand interactions. Although detailed stereochemical SAR studies for this specific scaffold are not widely reported, research on related chiral heterocycles, such as (S)-2-(α-hydroxyethyl)benzimidazole, highlights the significance of a configurationally stable chiral center directly attached to the heterocycle in defining its properties. researchgate.net

Introduction of Various Substituents and Linkers for Activity, Selectivity, and Modulatory Optimization

To further refine the pharmacological profile of this compound derivatives, medicinal chemists have explored the introduction of a wide array of substituents and linkers. These modifications aim to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic and pharmacodynamic properties.

For instance, in the development of NLRP3 inflammasome inhibitors based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one scaffold, various aliphatic chains and amide substituents were introduced to link a 2-chlorobenzene moiety to the piperidine ring. researchgate.net These studies revealed that the nature and length of the linker significantly influenced the inhibitory activity. researchgate.net

The introduction of different heterocyclic rings as substituents can also lead to novel biological activities. For example, linking a triazole ring to a benzimidazole core has been shown to increase the biological activity of the resulting hybrids. researchgate.net

The following table provides examples of how different substituents and linkers have been used to modulate the activity of related benzimidazole-piperidine scaffolds.

Scaffold ComponentLinker/SubstituentTarget/ActivityEffectReference
Piperidine NitrogenAliphatic chain and amideNLRP3 InflammasomeModulation of inhibitory activity researchgate.net
Benzimidazole CoreTriazole RingAntimicrobialIncreased biological activity researchgate.net
Benzimidazole C2 PositionPyridinyl GroupAnti-inflammatoryModerate activity nih.gov

Correlation of Specific Structural Features with Observed Biological Activities and Pharmacological Profiles

For Anti-inflammatory Activity:

General SAR studies on benzimidazole derivatives have highlighted that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus greatly influence anti-inflammatory activity. nih.gov For instance, the presence of a sulfonyl group in 2-aminobenzimidazoles can lead to potent p38α MAP kinase inhibition. nih.gov Furthermore, the nature of the substituent at the C-2 position is critical; an amide bridge between the benzimidazole ring and an aromatic group was found to be essential for IRAK4 inhibition, while its removal or replacement with urea (B33335) or sulphonamide groups resulted in a loss of activity. nih.gov

For Antiviral Activity:

The benzimidazole structure is a versatile scaffold for developing antiviral agents. rroij.com Strategic modifications can lead to compounds that inhibit viral replication, disrupt viral enzyme activity, or block viral entry into host cells. rroij.com For example, substituents at the 2-position of the benzimidazole ring can enhance binding to viral polymerases or proteases. rroij.com

The following table illustrates the correlation between structural features and specific biological activities in related benzimidazole derivatives.

Structural FeatureBiological ActivityKey FindingsReference
Substitution at N-1, C-2, C-5, C-6 of BenzimidazoleAnti-inflammatoryGreatly influences activity nih.gov
Amide linker at C-2 of BenzimidazoleIRAK4 InhibitionEssential for activity nih.gov
Substituents at C-2 of BenzimidazoleAntiviralCan enhance binding to viral enzymes rroij.com

Identification of Key Pharmacophoric Elements and Their Contribution to the Activity of this compound

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, key pharmacophoric elements can be deduced from the accumulated SAR data.

The essential pharmacophoric features generally include:

A Hydrogen Bond Donor/Acceptor: The N-H group of the benzimidazole imidazole ring and the hydroxyl group on the piperidine ring can act as hydrogen bond donors and/or acceptors, forming crucial interactions with the target protein.

An Aromatic/Heterocyclic Ring System: The benzimidazole moiety provides a planar, aromatic surface that can engage in π-π stacking or hydrophobic interactions with the target.

A Basic Nitrogen Atom: The nitrogen atom of the piperidine ring is typically basic and can form ionic interactions or hydrogen bonds.

A Hydrophobic Region: The benzene ring of the benzimidazole and any lipophilic substituents contribute to hydrophobic interactions, which are often important for binding affinity.

The relative spatial arrangement of these features is critical for optimal activity. The piperidine ring acts as a scaffold that positions the hydroxyl group and the benzimidazole moiety in a specific orientation for effective target binding. The isostructural similarity of the benzimidazole nucleus to naturally occurring purines is also a key factor contributing to its diverse biological activities. researchgate.net

Future Directions and Broader Research Implications of 1 1h Benzo D Imidazol 2 Yl Piperidin 3 Ol Research

Potential for 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol as a Chemical Probe for Biological Target Validation

The development of selective chemical probes is crucial for the validation of novel biological targets in drug discovery. This compound, with its distinct structural features, presents a promising starting point for the design of such probes. By systematically modifying its structure, researchers can develop derivatives with high affinity and selectivity for specific protein targets. These chemical probes can then be utilized to investigate the biological function of these targets and their roles in disease pathogenesis.

The benzimidazole (B57391) core is a well-established pharmacophore known to interact with a variety of biological targets, while the piperidine (B6355638) ring provides a flexible scaffold for introducing substituents that can fine-tune binding affinity and selectivity. The hydroxyl group on the piperidine ring offers a potential site for further chemical modification, such as the attachment of reporter tags (e.g., fluorescent dyes, biotin) to facilitate target identification and visualization.

Table 1: Potential Biological Targets for Chemical Probes based on the this compound Scaffold

Target ClassSpecific ExamplesRationale for Investigation
KinasesTyrosine kinases, Cyclin-dependent kinases (CDKs)The benzimidazole scaffold is a known ATP-competitive inhibitor of various kinases implicated in cancer and inflammatory diseases.
G-protein coupled receptors (GPCRs)Dopamine receptors, Serotonin receptorsPiperidine-containing compounds have a long history as ligands for various GPCRs involved in neurological disorders.
EnzymesTopoisomerases, NLRP3 inflammasomeBenzimidazole derivatives have shown inhibitory activity against these enzymes, which are key targets in cancer and inflammation. nih.govmdpi.comnih.gov
DNAMinor groove bindingBisbenzimidazole derivatives are known to bind to the minor groove of DNA, offering a potential mechanism for anticancer activity. nih.gov

Exploration of Novel Research Avenues and Applications Based on the this compound Scaffold

The versatility of the this compound scaffold opens up numerous avenues for novel research and therapeutic applications. Beyond its potential as a chemical probe, this scaffold can be exploited to develop new classes of therapeutic agents with diverse pharmacological activities. The inherent biological activities of benzimidazole and piperidine derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, provide a strong foundation for further exploration. nih.govresearchgate.netnih.gov

Future research could focus on the synthesis of libraries of this compound derivatives and their screening against a wide range of biological targets. This approach could lead to the discovery of novel hits for various diseases. Furthermore, the unique physicochemical properties of this scaffold could be leveraged for applications in areas such as bioimaging and diagnostics.

Integration of this compound Research with Advanced Discovery Technologies (e.g., Artificial Intelligence in Drug Discovery)

Machine learning models can be trained on existing data of benzimidazole and piperidine derivatives to predict the biological activity of novel analogs of this compound. This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, generative AI models can be used to design novel molecular structures based on the this compound scaffold with desired pharmacological properties.

Table 2: Applications of AI in the Research of this compound

AI ApplicationDescriptionPotential Impact
Target Identification Analyzing large biological datasets to identify novel protein targets for which this compound derivatives may have high affinity.Accelerating the discovery of new therapeutic targets and expanding the potential applications of the scaffold.
Virtual Screening In silico screening of large compound libraries to identify molecules with a high likelihood of binding to a specific target.Reducing the number of compounds that need to be synthesized and tested experimentally.
QSAR Modeling Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structure.Guiding the design of more potent and selective compounds.
ADMET Prediction Using machine learning models to predict the pharmacokinetic and toxicological properties of new compounds.Improving the success rate of drug candidates in preclinical and clinical development.

Challenges and Opportunities in the Ongoing Academic Research of this compound

While the future of this compound research appears promising, several challenges need to be addressed. A significant hurdle is the limited availability of specific biological data for this particular compound. Much of the current understanding is extrapolated from studies on related benzimidazole and piperidine derivatives. Therefore, a concerted effort is needed to synthesize and characterize this compound and its analogs and to evaluate their biological activities in a systematic manner.

Despite these challenges, there are numerous opportunities for academic researchers. The synthesis of this scaffold and its derivatives can provide valuable training for students in organic and medicinal chemistry. Furthermore, the exploration of its biological activities can lead to novel discoveries and publications in high-impact journals. Collaborations between synthetic chemists, biologists, and computational scientists will be crucial to unlocking the full potential of this promising scaffold.

Transdisciplinary Research Initiatives and Collaborations Involving this compound

The multifaceted nature of research on this compound necessitates a transdisciplinary approach. Collaborations between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can provide the necessary expertise and resources to advance the development of this compound.

Such collaborations can facilitate the sharing of knowledge, technologies, and resources, leading to a more efficient and effective research process. For instance, academic labs can focus on the fundamental synthesis and biological evaluation, while pharmaceutical partners can contribute their expertise in drug development, including formulation, preclinical and clinical testing. These synergistic partnerships will be instrumental in translating the promising potential of this compound into tangible therapeutic benefits.

Q & A

Basic: What are the common synthetic routes for 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol, and how are intermediates characterized?

Answer:
The compound is typically synthesized via copper-catalyzed multicomponent coupling reactions. For example, describes a method using 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with copper iodide catalysis. Key steps include:

  • Reaction Setup : Dissolving reactants in polar aprotic solvents (e.g., DMF) under inert atmosphere.
  • Catalysis : Copper iodide (5 mol%) and triethylamine as a base.
  • Characterization : Intermediates and final products are analyzed via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?

Answer:
Structural validation relies on:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., piperidine protons at δ 2.5–3.5 ppm, benzimidazole aromatic protons at δ 7.0–8.0 ppm). 13C^{13}C-NMR confirms carbon connectivity .
  • Mass Spectrometry : HRMS determines exact molecular mass (e.g., [M+H]+ peaks with <5 ppm error).
  • FT-IR : Detects functional groups (e.g., OH stretch at ~3200–3500 cm1^{-1}, C=N stretch at ~1600 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Answer:
Discrepancies in antimicrobial or enzyme inhibition results (e.g., vs. 17) arise from:

  • Assay Variability : Broth dilution (MIC/MBC) vs. agar diffusion methods, which differ in solubility and diffusion rates.
  • Structural Modifications : Substituents like sulfonyl groups () or thioether linkages () alter hydrophobicity and target binding.
  • Solution : Standardize assays (CLSI guidelines) and use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with activity .

Advanced: What computational strategies can predict the biological targets of this compound derivatives?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., dihydrofolate reductase, DHFR) or receptors. highlights compound ZR-5’s high affinity for DHFR (-8.70 kcal/mol vs. trimethoprim’s -7.91 kcal/mol).
  • Pharmacophore Modeling : Identifies critical moieties (e.g., benzimidazole core, piperidine hydroxyl) for binding.
  • MD Simulations : Assess stability of ligand-target complexes over time .

Advanced: How can synthetic yields of this compound be optimized while minimizing side reactions?

Answer:

  • Catalyst Screening : Copper(I) iodide () vs. palladium for cross-couplings.
  • Solvent Optimization : Use DMF for solubility vs. THF for milder conditions.
  • Temperature Control : Maintain 80–100°C to accelerate coupling while avoiding decomposition.
  • Purification : Flash chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Advanced: What mechanistic insights explain the anticancer potential of related benzimidazole-piperidine hybrids?

Answer:
and suggest mechanisms include:

  • Hedgehog Pathway Inhibition : Derivatives like PF-04449913 ( ) target Smoothened receptors, blocking tumorigenic signaling.
  • Apoptosis Induction : Modulation of Bcl-2 family proteins via piperidine hydroxyl interactions.
  • Validation : In vitro cytotoxicity assays (MTT) on cancer cell lines (IC50_{50} values) and Western blotting for pathway markers .

Basic: What are the solubility and stability considerations for this compound in biological assays?

Answer:

  • Solubility : Low aqueous solubility requires DMSO stock solutions (≤1% v/v to avoid cytotoxicity).
  • Stability : Store at -20°C under nitrogen; monitor degradation via HPLC (retention time shifts).
  • pH Effects : Protonation of the piperidine nitrogen (pKa_a ~9.5) enhances solubility in acidic buffers .

Advanced: How can researchers design derivatives to enhance optoelectronic properties?

Answer:
demonstrates that:

  • π-Conjugation Extension : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the benzimidazole ring to redshift absorption/emission.
  • Stokes Shift Optimization : Attach bulky substituents (e.g., tert-butyl) to reduce aggregation-caused quenching.
  • Characterization : UV-Vis spectroscopy and cyclic voltammetry for bandgap estimation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis (risk of azide byproducts in ).
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: How can patent literature (e.g., ) inform novel applications or synthetic modifications?

Answer:

  • Salt Forms : Dimaleate salts () improve bioavailability.
  • Chiral Resolutions : Use (2R,4R)-stereochemistry ( ) for target selectivity.
  • Patent Mining : Espacenet or USPTO databases for structure-activity claims .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol

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